Chloromethanesulfonic acid

Descripción general

Descripción

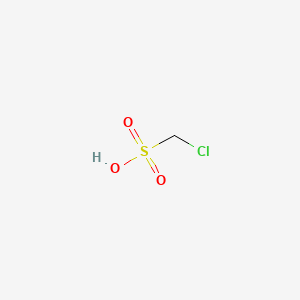

Chloromethanesulfonic acid is an organic compound with the chemical formula CH₃ClO₃S. It is a derivative of methanesulfonic acid, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chloromethanesulfonic acid can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction proceeds as follows:

[ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{ClO}_3\text{S} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome.

Análisis De Reacciones Químicas

Types of Reactions

Chloromethanesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: While it is primarily used as an oxidizing agent, it can also undergo reduction under specific conditions.

Hydrolysis: It can be hydrolyzed to produce methanesulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).

Oxidizing Agents: It can act as an oxidizing agent in the presence of reducing agents such as sodium borohydride (NaBH₄).

Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under acidic or basic conditions.

Major Products

Substitution Products: Depending on the nucleophile, the major products can include various substituted methanesulfonic acid derivatives.

Oxidation Products: Oxidation reactions can yield sulfonic acid derivatives.

Hydrolysis Products: Hydrolysis results in methanesulfonic acid and hydrochloric acid.

Aplicaciones Científicas De Investigación

Chloromethanesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.

Biology: It is employed in biochemical studies to modify proteins and other biomolecules.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of chloromethanesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can also function as an electrophile, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonic Acid: The parent compound, which lacks the chlorine atom.

Dichloromethanesulfonic Acid: A derivative with two chlorine atoms.

Bromomethanesulfonic Acid: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness

This compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable reagent in organic synthesis and industrial applications, where its strong acidic and electrophilic properties are advantageous.

Actividad Biológica

Chloromethanesulfonic acid (CMSA), with the chemical formula ClCH₂SO₃H, is a sulfonic acid derivative that has garnered attention for its diverse biological activities. This compound serves as an important intermediate in organic synthesis and has potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both gram-negative and gram-positive bacteria. For instance, studies have shown that derivatives of methanesulfonic acid, which may include this compound, demonstrate strong inhibition against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | < 16 μg/ml |

| Klebsiella pneumoniae | < 16 μg/ml | |

| Staphylococcus aureus | < 8 μg/ml |

Mutagenicity Studies

This compound has been linked to mutagenic effects in certain studies. For example, its ability to induce mutations has been explored through experiments involving the treatment of microbial strains with this compound. The results indicate that CMSA can lead to genetic alterations, which raises concerns regarding its use in consumer products .

Toxicological Profile

The toxicological profile of this compound suggests that it can pose risks to human health and the environment. It is essential to consider its potential for causing skin irritation and respiratory issues upon exposure. Studies have shown that CMSA can be harmful if ingested or inhaled, necessitating careful handling and usage protocols .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of sulfonylhydrazones containing this compound, researchers synthesized various derivatives and tested their activity against resistant strains. The findings indicated that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Environmental Impact

Another research effort investigated the persistence of this compound in water resources. The study highlighted the compound's mobility and potential to contaminate drinking water supplies, raising alarms about its environmental impact and the need for effective removal strategies .

Research Findings

Recent research has emphasized the importance of this compound in various biochemical pathways and its role as a precursor for synthesizing other biologically active compounds. Its utility in catalyzing specific reactions has been documented, showcasing its relevance in synthetic organic chemistry .

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Mutagenicity | Induces mutations in microbial models |

| Environmental Persistence | Potential contaminant in water resources |

Propiedades

IUPAC Name |

chloromethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPHJJBZKIZRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960554 | |

| Record name | Chloromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40104-07-2 | |

| Record name | Methanesulfonic acid, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040104072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.